2-Fluoro-6-iodo-N-(oxetan-3-yl)benzamide
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Overview
Description
2-Fluoro-6-iodo-N-(oxetan-3-yl)benzamide is an organic compound that features a benzamide core substituted with fluorine and iodine atoms at the 2 and 6 positions, respectively, and an oxetane ring attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-iodo-N-(oxetan-3-yl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The oxetane ring can be introduced through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency. The choice of solvents and catalysts would also be crucial in ensuring the scalability and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-iodo-N-(oxetan-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The benzamide core can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization and Ring-Opening: The oxetane ring can participate in ring-opening reactions, leading to the formation of new compounds with different ring sizes.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Boronic Acids: Reactants in coupling reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzamides, while ring-opening reactions of the oxetane ring can produce linear or cyclic compounds with different functional groups.
Scientific Research Applications
2-Fluoro-6-iodo-N-(oxetan-3-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving halogenated benzamides.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-iodo-N-(oxetan-3-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and selectivity, while the oxetane ring can affect its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-chloro-N-(oxetan-3-yl)benzamide
- 2-Fluoro-6-bromo-N-(oxetan-3-yl)benzamide
- 2-Fluoro-6-iodo-N-(tetrahydrofuran-3-yl)benzamide
Uniqueness
2-Fluoro-6-iodo-N-(oxetan-3-yl)benzamide is unique due to the combination of fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of the oxetane ring also adds to its uniqueness, providing distinct physicochemical properties compared to similar compounds with different ring systems.
Properties
IUPAC Name |
2-fluoro-6-iodo-N-(oxetan-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FINO2/c11-7-2-1-3-8(12)9(7)10(14)13-6-4-15-5-6/h1-3,6H,4-5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUJVTKQKGEJDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NC(=O)C2=C(C=CC=C2I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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